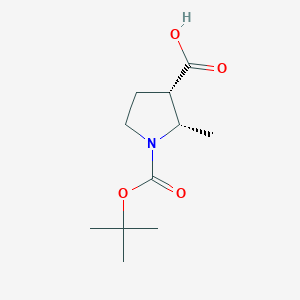

(2S,3S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

cis-1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidine-3-carboxylic acid: is a compound that belongs to the class of pyrrolidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidine-3-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under different temperature conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: cis-1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The Boc protecting group can be selectively removed or substituted using specific reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

The compound is synthesized through various methods, often involving the protection of amine functionalities with the tert-butyloxycarbonyl (Boc) group. This protection strategy is crucial for maintaining the integrity of the reactive sites during multi-step synthesis processes.

Pharmaceutical Development

Boc-2-methylpyrrolidine-3-carboxylic acid serves as a precursor in the synthesis of various bioactive compounds. It is particularly useful in creating analogs of amino acids and peptides, which are essential in drug design.

- Case Study : Research has shown that derivatives of this compound exhibit promising activity against certain cancer cell lines, making them potential candidates for anticancer drug development .

Peptide Synthesis

The compound is utilized as a chiral building block in peptide synthesis. Its ability to form stable peptide bonds allows for the construction of complex peptide structures that can mimic natural proteins.

- Example : The incorporation of Boc-2-methylpyrrolidine into peptide sequences has been demonstrated to enhance biological activity and selectivity .

Agrochemical Applications

In agrochemistry, Boc-2-methylpyrrolidine derivatives have been explored for their potential as herbicides and insecticides. Their structural features allow for the modification of biological activity, enhancing efficacy against specific pests.

- Research Insight : Studies indicate that certain derivatives can disrupt metabolic pathways in pests, providing a targeted approach to pest control while minimizing environmental impact .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of cis-1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidine-3-carboxylic acid involves the protection of amine groups through the formation of a stable Boc-protected intermediate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the compound .

Comparación Con Compuestos Similares

- cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid

- cis-1-[(tert-Butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid

- cis-2-[(tert-Butoxy)carbonyl]amino-cyclohexanecarboxylic acid

Comparison: cis-1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidine-3-carboxylic acid is unique due to its specific structural configuration and the presence of a methyl group at the 2-position of the pyrrolidine ring. This structural feature distinguishes it from other similar compounds and can influence its reactivity and applications .

Actividad Biológica

The compound (2S,3S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid, with the molecular formula C11H19NO4, is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.

- IUPAC Name : this compound

- CAS Number : 68713817

- Molecular Weight : 229.28 g/mol

- Purity : Typically around 97%

Enzyme Inhibition

Pyrrolidine derivatives have been investigated for their ability to inhibit enzymes implicated in various diseases. For instance, compounds with similar structural motifs have been shown to act as inhibitors of proteases and kinases. The potential for this compound to inhibit specific enzymes remains an area for further exploration.

Study 1: Antimicrobial Activity

A comparative study analyzed several pyrrolidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the pyrrolidine ring could lead to enhanced antibacterial properties. Although this compound was not the primary focus, its structural similarities suggest it may possess comparable activity.

| Compound | Activity Against Staphylococcus aureus | Activity Against Escherichia coli |

|---|---|---|

| Compound A | Moderate | Weak |

| Compound B | Strong | Moderate |

| This compound | TBD | TBD |

Study 2: Enzyme Inhibition

In another study examining enzyme inhibition, several pyrrolidine derivatives were tested for their ability to inhibit serine proteases. Results showed that modifications at the 3-position significantly influenced inhibitory potency. Future studies should include this compound to assess its potential in this regard.

Pharmacological Potential

The pharmacological profile of this compound suggests potential applications in drug development. Its structural characteristics may allow it to interact with biological targets effectively.

Toxicological Profile

Preliminary assessments indicate that similar compounds have variable toxicity profiles depending on their structure and functional groups. Toxicological evaluations specific to this compound are necessary to ensure safety for therapeutic use.

Propiedades

IUPAC Name |

(2S,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7-8(9(13)14)5-6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYRSTZRPZXWFG-YUMQZZPRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CCN1C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.